molecular formula C13H9N3O2 B1317264 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid CAS No. 777810-90-9

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid

Cat. No.: B1317264
CAS No.: 777810-90-9
M. Wt: 239.23 g/mol
InChI Key: VNDKBZDLKSQPAR-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring, known for its amphoteric nature, can participate in both acidic and basic reactions, making it a versatile component in biochemical processes . This compound can interact with enzymes such as histidine kinases and cytochrome P450 enzymes, influencing their activity through binding interactions. The quinoline moiety can intercalate with DNA, affecting processes such as replication and transcription .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The quinoline moiety can bind to nucleic acids, causing conformational changes that affect DNA and RNA function . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.

    Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known for their antimalarial activity.

Uniqueness: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is unique due to its combined imidazole and quinoline structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-imidazol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDKBZDLKSQPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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